N-(2-Aminopyridin-3-yl)-3-chlorobenzamide
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Overview
Description
N-(2-Aminopyridin-3-yl)-3-chlorobenzamide is a compound that belongs to the class of organic compounds known as benzamides. This compound features a benzamide core substituted with a 2-aminopyridin-3-yl group and a chlorine atom at the 3-position of the benzene ring. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminopyridin-3-yl)-3-chlorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminopyridin-3-yl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminopyridin-3-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Aminopyridin-3-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substitution pattern on the benzamide moiety.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but feature a bromine atom and an imidazo ring.
Uniqueness
N-(2-Aminopyridin-3-yl)-3-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 2-aminopyridin-3-yl group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
113631-40-6 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-(2-aminopyridin-3-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-1-3-8(7-9)12(17)16-10-5-2-6-15-11(10)14/h1-7H,(H2,14,15)(H,16,17) |
InChI Key |
QBYWUFPLIIDNGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(N=CC=C2)N |
Origin of Product |
United States |
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